Compound Description: CM398 is a highly selective sigma-2 receptor ligand with demonstrated antinociceptive effects in vivo. It exhibits preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites, including the norepinephrine transporter. CM398 shows promising anti-inflammatory and analgesic properties in rodent models of inflammatory pain. []
Relevance: CM398 shares the core 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. Both compounds differ in their substituents attached to this core structure, influencing their target selectivity and pharmacological profiles. []
Compound Description: This series of compounds acts as potent P-glycoprotein (P-gp) inhibitors, effectively reversing P-gp-mediated multidrug resistance in cancer cells. They demonstrate low cytotoxicity, long duration of action, and enhance the potency of various MDR-related cytotoxic agents. []
Relevance: These derivatives share the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl structural motif with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, incorporated into a N-(aryl)quinazolin-4-amine scaffold. The presence of the shared moiety suggests potential for modulating P-gp activity in this class of compounds. []
Compound Description: CP-100,356 serves as an in vivo probe to assess the role of MDR1/BCRP-mediated drug efflux, particularly in oral drug absorption. It inhibits both MDR1 and BCRP transporters, leading to increased systemic exposure of substrate drugs. []
Relevance: This compound exhibits structural similarities to N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide by possessing the 6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl group. This structural feature might imply potential interactions with efflux transporters like MDR1 and BCRP for the target compound as well. []
Compound Description: This series represents a novel class of P-gp modulators, effectively reversing multidrug resistance in cancer cells with high potency and low cytotoxicity. They demonstrate prolonged activity and enhance the efficacy of various MDR-related cytotoxic agents. []
Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, highlighting the importance of this scaffold for P-gp modulation. Variations in substituents and their spatial arrangement likely contribute to the observed differences in potency and selectivity among these analogs. []
Compound Description: YM758 acts as a novel inhibitor of the "funny" If current channel, implicated in regulating heart rate and potentially beneficial for treating stable angina and atrial fibrillation. []
Compound Description: This compound displays potential for acting as a hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties due to its diverse functional groups. []
Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. The different substituents on the isoquinoline ring, a benzyl group in this compound compared to a substituted acetamide in the target compound, likely affect their specific biological activities and target affinities. []
Compound Description: TQ9 exhibits tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Its activity suggests the induction of autophagy in these cancer cells. []
Relevance: TQ9 shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. Both compounds demonstrate biological activity, though their specific targets and effects differ due to variations in their structures beyond this shared moiety. []
Compound Description: This compound acts as a non-peptide antagonist of human orexin receptors, offering potential for treating nutritional and sleep disorders. [, ]
Compound Description: This compound acts as a potent and selective inhibitor of ADAMTS-4, a metalloprotease implicated in osteoarthritis. It exhibits a high degree of selectivity for ADAMTS-4 over other related metalloproteases. []
Compound Description: CIQ is a positive allosteric modulator that selectively enhances the activity of NMDA receptors containing GluN2C and GluN2D subunits. It is a valuable tool compound for investigating the role of specific NMDA receptor subtypes in various neurological processes and disorders. [, ]
Relevance: While CIQ also contains the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety present in N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, the overall structures and pharmacological targets of these compounds are distinct. CIQ specifically targets NMDA receptors, while the target and activity profile of N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide remains to be elucidated. [, ]
4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a), 2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2), and 5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3).
Compound Description: These three compounds were investigated as potential fluorine-18 labeled radiopharmaceuticals for imaging P-glycoprotein (P-gp) function at the blood-brain barrier using PET. They were characterized as P-gp substrates in vitro and in vivo. Compound 3 exhibited favorable properties for P-gp imaging, with higher brain uptake in P-gp deficient mice, good metabolic stability, and selectivity for P-gp over other efflux transporters. []
Relevance: All three compounds share the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl structural element with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. The presence of this shared motif suggests a potential role in their interaction with P-gp, although further studies are needed to confirm if the target compound also acts as a P-gp substrate or modulator. []
Compound Description: 18F-ISO-1 is a radiotracer developed for imaging cellular proliferation in tumors using PET. It targets the sigma-2 receptor, which is overexpressed in proliferating cells. 18F-ISO-1 uptake has shown correlation with Ki-67, a marker of proliferation, in various tumor types, including breast cancer. [, , ]
Relevance: 18F-ISO-1 shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. This structural similarity suggests that N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide may also exhibit affinity for the sigma-2 receptor, although with potentially different binding characteristics and pharmacological profiles due to the variations in their structures. [, , ]
Compound Description: Compound 1 is a selective antagonist for the sigma-2 receptor, showing potent antagonistic effects against cocaine-induced hyperlocomotion in mice without affecting basal locomotor activity. []
Relevance: Compound 1 and N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide share the core 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl structure and a benzamide moiety. Despite these similarities, the specific substitution patterns on the benzamide ring and the linker length and composition differentiate their pharmacological profiles, potentially explaining their distinct affinities towards sigma receptor subtypes. []
Compound Description: LOE 908 is a broad-spectrum inhibitor of voltage-operated cation channels and store-operated calcium channels. It has shown to improve neuromotor function in rats following traumatic brain injury, but does not prevent cognitive impairment or cortical tissue loss. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.